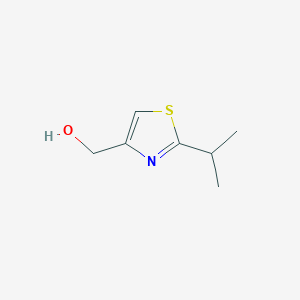

![molecular formula C3H7NO2 B146759 Sarcosine, [glycine 1-14C] CAS No. 134767-26-3](/img/structure/B146759.png)

Sarcosine, [glycine 1-14C]

Descripción general

Descripción

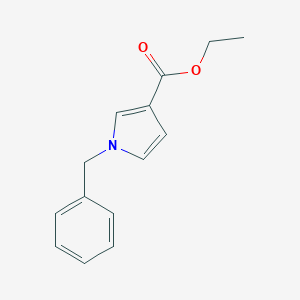

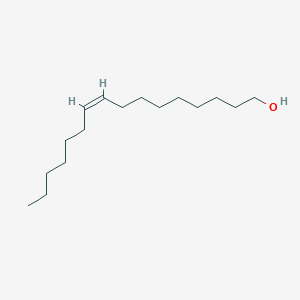

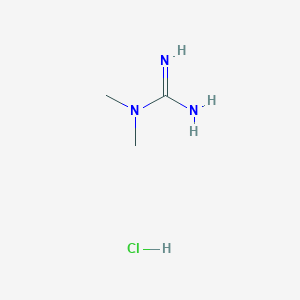

Sarcosine, also known as N-methylglycine, is a natural amino acid found in muscles and other body tissues . It is a close relative of glycine, with a secondary amine in place of the primary amine . Sarcosine is used in manufacturing biodegradable surfactants and toothpastes as well as in other applications . It is also a reagent in organic synthesis .

Synthesis Analysis

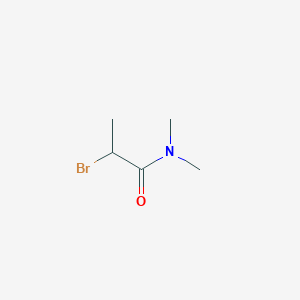

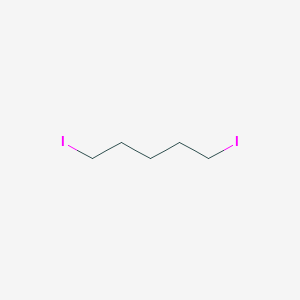

Sarcosine can be synthesized from chloroacetic acid and methylamine . It is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . A synthesis method of sarcosine has been disclosed which involves filling water in a stainless steel reaction vessel provided with stirring, heating, and reflux units .Molecular Structure Analysis

Sarcosine is the N-methyl derivative of glycine . It shares properties with both glycine and D-serine .Chemical Reactions Analysis

Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine .Physical And Chemical Properties Analysis

Sarcosine is a white solid, odorless, with a density of 1.093 g/mL . It has a melting point of 208 to 212 °C . It is soluble in water (89.09 g L −1 at 20 °C), and has a log P of 0.599 .Mecanismo De Acción

Sarcosine supplementation can be used to alleviate symptoms of depression and schizophrenia, or improve cognition . It is absorbed more reliably by the body than D-serine, which can also treat similar conditions . Sarcosine’s main mechanism involves inhibiting a transporter, called GlyT1, which takes up glycine and D-serine into cells .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(methylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKKLYZXJSNPZ-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[14C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.